3,4-Dimethoxybenzhydrol

Descripción

Molecular Formula and Weight Analysis

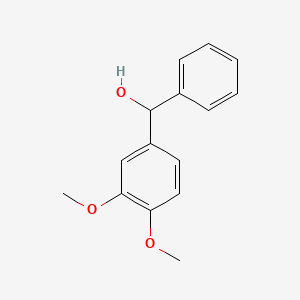

This compound exhibits the molecular formula C₁₅H₁₆O₃, representing a complex organic structure containing fifteen carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. The systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines designates this compound as (3,4-dimethoxyphenyl)-phenylmethanol, clearly indicating the structural arrangement of functional groups within the molecular framework. The precise molecular weight determination reveals a value of 244.28 grams per mole, with the exact mass calculated as 244.109944368 Daltons, providing critical data for analytical identification and quantitative analysis.

The molecular architecture encompasses two distinct aromatic ring systems connected through a central carbon atom bearing a hydroxyl functional group, creating the characteristic benzhydrol structural motif. The presence of two methoxy substituents (-OCH₃) at adjacent positions on one aromatic ring significantly influences the overall molecular properties and reactivity patterns. Chemical identification through standardized notation systems includes the Simplified Molecular Input Line Entry System representation as COC1=C(C=C(C=C1)C(C2=CC=CC=C2)O)OC, which provides a comprehensive linear description of the molecular connectivity.

Advanced molecular property calculations reveal important structural parameters that define the compound's physical and chemical characteristics. The hydrogen bond donor count equals one, attributed to the hydroxyl group attached to the central carbon atom, while the hydrogen bond acceptor count totals three, corresponding to the hydroxyl oxygen and two methoxy oxygen atoms. The rotatable bond count of four indicates moderate molecular flexibility, primarily associated with the methoxy groups and the central carbon-oxygen bond rotation. These parameters collectively contribute to the compound's solubility characteristics, intermolecular interaction potential, and overall chemical behavior in various environments.

Crystallographic Data and Conformational Isomerism

Crystallographic investigations of related dimethoxybenzhydrol derivatives provide valuable insights into the solid-state structural organization and conformational preferences of these molecular systems. Research on structurally similar compounds, including (3,4-dimethoxyphenyl)-(2-chlorophenyl)methanone, reveals important crystallographic parameters that illuminate the packing arrangements and intermolecular interactions governing crystal formation. The compound crystallizes in the monoclinic space group P21/a with specific cell parameters including a = 10.9500(7) Angstroms, b = 10.9670(7) Angstroms, c = 11.0740(7) Angstroms, and beta angle = 97.036(2) degrees.

The structural analysis demonstrates that both aromatic rings maintain independent planarity without significant deviation from ideal geometries, indicating minimal strain within the aromatic systems. The dihedral angle between the two planar ring systems measures 75.2 degrees, representing a significant twist that minimizes steric interactions between the aromatic substituents while optimizing intermolecular packing efficiency. This conformational arrangement appears characteristic of benzhydrol derivatives, suggesting similar geometrical preferences for this compound in crystalline environments.

Conformational analysis reveals that the molecular flexibility primarily originates from rotation around the central carbon-carbon bonds connecting the aromatic rings and the orientation of methoxy substituents. The methoxy groups can adopt various rotational conformations, influencing both intramolecular and intermolecular interaction patterns. Crystal structure determinations of related N′-(3,4-dimethoxybenzylidene)benzohydrazide compounds indicate that molecules organize into specific packing arrangements with dihedral angles between aromatic rings of approximately 38.31 degrees. These crystallographic data suggest that this compound likely exhibits similar conformational preferences, with the precise angles dependent on specific intermolecular forces and crystal packing requirements.

The three-dimensional conformational landscape encompasses multiple energy minima corresponding to different rotational orientations of the methoxy groups and varying dihedral angles between aromatic rings. Computational studies on related systems indicate that these conformational variations can significantly impact molecular properties, including dipole moments, polarizability, and intermolecular interaction strengths. The crystallographic data collectively suggest that this compound possesses sufficient conformational flexibility to adapt to different chemical environments while maintaining preferred geometrical arrangements that optimize stability and intermolecular interactions.

Electronic Structure and Charge Distribution Patterns

The electronic structure of this compound reflects the complex interplay between aromatic systems, methoxy substituents, and the central hydroxyl-bearing carbon atom. The compound's electronic configuration demonstrates significant conjugation effects arising from the interaction between the aromatic pi-electron systems and the lone pairs on oxygen atoms within the methoxy groups. These electronic interactions contribute to charge delocalization patterns that influence molecular reactivity, stability, and spectroscopic properties.

Quantum mechanical analysis of similar dimethoxybenzene derivatives reveals that methoxy substituents function as electron-donating groups, increasing electron density on the aromatic ring through both inductive and resonance effects. The positioning of methoxy groups at the 3 and 4 positions creates an electron-rich aromatic system that significantly alters the charge distribution compared to unsubstituted benzhydrol. The hydroxyl group attached to the central carbon atom introduces additional electronic complexity through its ability to participate in both hydrogen bonding and potential conjugation with the aromatic system.

The molecular orbital analysis indicates that the highest occupied molecular orbital energy levels are elevated due to the electron-donating nature of the methoxy substituents, while the lowest unoccupied molecular orbital energies reflect the extended conjugation system. The calculated XLogP3 value of 2.3 for the compound suggests moderate lipophilicity, indicating balanced hydrophilic and hydrophobic character arising from the polar hydroxyl and methoxy groups combined with the nonpolar aromatic rings. This electronic distribution pattern directly influences the compound's solubility characteristics and potential for intermolecular interactions.

Electrostatic potential mapping reveals regions of enhanced negative charge density associated with the oxygen atoms of methoxy groups and the hydroxyl functionality, while positive charge density concentrates on hydrogen atoms, particularly those attached to aromatic carbons. These charge distribution patterns establish the foundation for understanding the compound's hydrogen bonding capabilities, dipole-dipole interactions, and overall molecular recognition properties. The electronic structure analysis provides critical insights into the fundamental forces governing the compound's chemical behavior and intermolecular association patterns.

Hydrogen Bonding Networks and Intermolecular Interactions

The hydrogen bonding characteristics of this compound arise from the presence of one hydrogen bond donor site and three hydrogen bond acceptor sites, creating significant potential for complex intermolecular interaction networks. The hydroxyl group serves as both a hydrogen bond donor through its hydrogen atom and a hydrogen bond acceptor through its oxygen atom, while the two methoxy groups contribute additional acceptor sites through their oxygen atoms. This combination of donor and acceptor capabilities enables the formation of diverse hydrogen bonding patterns in both crystalline and solution phases.

Crystallographic studies of related compounds demonstrate the formation of characteristic intermolecular hydrogen bonding motifs that likely apply to this compound. Research on (3,4-dimethoxyphenyl)-(2-chlorophenyl)methanone reveals intermolecular hydrogen bonding of the C–H···O type, with specific geometric parameters including distances of 3.439(2) Angstroms and angles of 147 degrees. These weak hydrogen bonds contribute to the formation of dimer structures around centers of symmetry, creating stable molecular assemblies that influence crystal packing and physical properties.

The analysis of N′-(3,4-dimethoxybenzylidene)benzohydrazide crystal structures provides additional insights into hydrogen bonding networks involving dimethoxy-substituted aromatic systems. The formation of molecular chains linked by intermolecular N—H···O hydrogen bonds demonstrates the ability of these systems to create extended hydrogen bonding networks that stabilize crystal structures and influence material properties. The presence of weak C—H···O contacts provides further stabilization, suggesting that this compound likely participates in similar multi-point intermolecular interactions.

The hydrogen bonding analysis reveals that the geometric arrangement of donor and acceptor sites enables the formation of both linear and branched hydrogen bonding networks. The methoxy oxygen atoms can simultaneously accept hydrogen bonds from multiple donor sites, while the hydroxyl group can participate in bifurcated hydrogen bonding arrangements. These complex interaction patterns contribute to the compound's ability to form stable molecular assemblies, influence its solubility behavior, and determine its crystallization preferences. The comprehensive understanding of hydrogen bonding networks provides essential information for predicting the compound's behavior in various chemical environments and its potential applications in molecular recognition and self-assembly processes.

Propiedades

IUPAC Name |

(3,4-dimethoxyphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSIFTKKBCLPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374301 | |

| Record name | 3,4-Dimethoxybenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56139-08-3 | |

| Record name | 3,4-Dimethoxybenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reduction of 3,4-Dimethoxybenzophenone

A common method involves the reduction of 3,4-dimethoxybenzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. This method is widely used for benzhydrol derivatives:

Reaction:

3,4-Dimethoxybenzophenone + NaBH4 → this compoundConditions:

Typically conducted in alcoholic solvents (e.g., methanol or ethanol) at low temperatures to control reaction rate and selectivity.Advantages:

High yield and selectivity for benzhydrol formation.Notes:

Sodium borohydride is preferred for milder conditions and better functional group tolerance.

Sommelet Reaction Followed by Hydrolysis

A patented process for preparing 3,4-dimethoxybenzaldehyde via Sommelet reaction from 3,4-dimethoxybenzyl chloride involves conversion to an intermediate hexamethylenetetramine salt and subsequent hydrolysis to the aldehyde. While this method is specific to aldehyde preparation, it highlights the synthetic utility of 3,4-dimethoxybenzyl derivatives as precursors.

This pathway suggests that this compound could be synthesized by reduction of the corresponding aldehyde or by adapting the chloromethylation and hydrolysis steps to yield the benzhydrol structure.

Detailed Research Findings and Data

Electronic Effects and Reactivity of Benzhydrols

A study analyzing benzhydrol derivatives, including those with methoxy substituents, found that electron-donating groups such as methoxy enhance the reactivity of benzhydrols in forming benzhydryl ethers, which are important synthetic intermediates. This suggests that this compound can be efficiently synthesized and further functionalized due to favorable electronic effects.

Summary of Preparation Methods

| Step No. | Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Reduction of 3,4-dimethoxybenzophenone | Sodium borohydride, methanol, low temp | High yield, mild conditions | Requires availability of ketone |

| 2 | Grignard reaction | 3,4-Dimethoxybenzyl halide, Mg, electrophile | Versatile, allows structural variation | Sensitive to moisture, temp control needed |

| 3 | Sommelet reaction (for aldehyde intermediate) | 3,4-Dimethoxybenzyl chloride, hexamethylenetetramine, hydrolysis | Industrially applicable for aldehyde | Multi-step, uses toxic solvents |

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dimethoxybenzhydrol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 3,4-dimethoxybenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: As mentioned, it can be synthesized by reducing 3,4-dimethoxybenzophenone.

Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 3,4-Dimethoxybenzophenone.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

3,4-Dimethoxybenzhydrol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3,4-Dimethoxybenzhydrol depends on the specific reaction it undergoes. In reduction reactions, it acts as a hydride donor, transferring a hydride ion (H-) to the substrate. In oxidation reactions, it loses electrons and is converted to 3,4-dimethoxybenzophenone. The methoxy groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare 3,4-Dimethoxybenzhydrol with analogous benzhydrol derivatives and related compounds:

*Note: The exact molecular formula and substituent positions for this compound are inferred from synthesis pathways and related compounds in the evidence.

Key Comparative Insights:

Substituent Effects on Properties

- Methoxy vs. Methyl Groups : Methoxy substituents increase molecular weight and polarity compared to methyl groups. For example, replacing methyl with methoxy (as in 3,4'-Dimethylbenzhydrol vs. This compound) raises molecular weight by ~32 g/mol. This also enhances solubility in polar solvents and elevates melting points (e.g., 70–72°C for the methoxy derivative vs. unreported m.p. for the methyl analog) .

- Electron-Donating Effects: Methoxy groups are stronger electron donors than methyl, influencing reactivity. For instance, di-p-anisyl ketone (precursor to γ-p'-dimethoxybenzhydrol) undergoes efficient reduction due to electron-rich aromatic rings .

Actividad Biológica

3,4-Dimethoxybenzhydrol, a derivative of benzophenone, has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 196.2 g/mol. The structure contributes to its reactivity and interaction with biological systems.

Enzyme Interactions

this compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes. These interactions can lead to the inhibition or modification of enzymatic activity, affecting the metabolism of other compounds. For instance, it acts as an inhibitor for certain cytochrome P450 isoforms, which play a crucial role in drug metabolism and detoxification processes.

Cellular Effects

At the cellular level, this compound influences several signaling pathways and gene expression related to oxidative stress and apoptosis. Studies indicate that it modulates the expression of genes involved in these processes, potentially offering protective effects against oxidative damage at lower concentrations while exhibiting toxicity at higher doses .

Antioxidant Activity

Research has demonstrated that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage associated with various diseases.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against certain bacterial strains. This suggests its applicability in developing new antibacterial agents.

Cytotoxicity

While lower concentrations may exhibit beneficial effects, higher doses of this compound can induce cytotoxicity. This duality highlights the importance of dosage in therapeutic applications and necessitates further investigation into its safety profile .

In Vitro Studies

In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines through its action on specific metabolic pathways. For example, it has been observed to induce apoptosis in human breast cancer cells by modulating Bcl-2 family proteins.

Animal Models

Animal studies have shown that administration of this compound results in significant alterations in metabolic enzyme activity. The compound was found to enhance the antioxidant defense system while concurrently reducing markers of oxidative stress in liver tissues .

Dosage Effects

The effects of this compound are dose-dependent:

- Low Doses : Exhibits antioxidant effects and may protect against oxidative stress.

- Moderate Doses : May provide therapeutic benefits without significant toxicity.

- High Doses : Associated with increased oxidative stress and cytotoxicity.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes into various hydroxylated metabolites. These metabolites can undergo further conjugation reactions (e.g., glucuronidation), influencing their solubility and excretion rates .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dimethoxybenzhydrol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis of this compound (CAS 56139-08-3) typically involves reduction of 3,4-dimethoxybenzaldehyde using agents like NaBH₄ or catalytic hydrogenation. To optimize yield, researchers should systematically vary parameters such as reaction temperature (25–60°C), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (e.g., 5–10% Pd/C for hydrogenation). Reproducibility requires strict control of moisture and oxygen levels, as well as purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Compare experimental IR peaks (e.g., O–H stretch at ~3400 cm⁻¹, C–O–C vibrations at 1250–1050 cm⁻¹) with reference spectra from databases like the Coblentz Society collection .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–O bond distances of ~1.36 Å for methoxy groups), with data-to-parameter ratios >14:1 ensuring reliability. R-factors <0.05 indicate high precision .

- NMR : Assign peaks using ¹H (δ 6.8–7.2 ppm for aromatic protons) and ¹³C (δ 55–60 ppm for methoxy carbons) spectra, cross-referenced with published assignments .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and oxidation. Store in amber vials under inert gas (N₂/Ar) at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts like 3,4-dimethoxybenzaldehyde. Stability studies should include accelerated aging tests (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can contradictions in spectral or reactivity data for this compound be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or IR absorptions) may arise from impurities or polymorphism. Validate purity via HPLC-MS and elemental analysis. For polymorph identification, use differential scanning calorimetry (DSC) and powder XRD. Cross-reference computational models (DFT for optimized geometries) with experimental data to resolve ambiguities .

Q. What mechanistic insights explain the formation of this compound derivatives during catalytic reactions?

- Methodological Answer : Reaction pathways can be elucidated using isotopic labeling (e.g., D₂O for proton exchange studies) and kinetic isotope effects. For example, DFT calculations (B3LYP/6-31G*) reveal transition states in hydrogenation steps, with activation energies correlated to catalyst choice (e.g., Pd vs. Pt). In situ FTIR monitors intermediate formation (e.g., enolates) during condensation reactions .

Q. How can computational tools guide the design of this compound-based ligands for biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to receptors like GPCRs. Parameterize force fields using quantum mechanical data (e.g., RESP charges from Gaussian 09). Validate predictions with SPR (surface plasmon resonance) assays to measure KD values .

Q. What strategies are effective in correlating the stereoelectronic effects of this compound with its biological activity?

- Methodological Answer : Use Hammett plots to relate substituent effects (σ⁺ values) to bioactivity (e.g., IC₅₀ in enzyme inhibition). Synthesize analogs with modified methoxy groups (e.g., 3-OMe/4-OEt) and assess activity via dose-response curves. QSAR models (PLS regression) identify critical electronic descriptors (e.g., HOMO-LUMO gaps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.